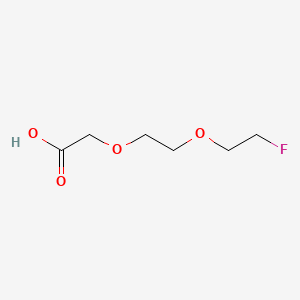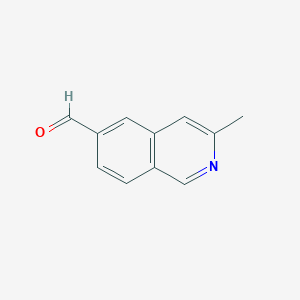
3-Methylisoquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoquinoline-6-carbaldehyde: is an organic compound with the molecular formula C11H9NO . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science . This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the sixth position of the isoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction , which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the aldehyde group on the isoquinoline ring . Another method involves the Pfitzinger reaction , where isoquinoline is reacted with an aromatic aldehyde in the presence of a base .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis . This method is preferred due to its efficiency, reduced reaction times, and lower energy consumption . The reaction conditions typically involve the use of microwave irradiation to accelerate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: 3-Methylisoquinoline-6-carboxylic acid
Reduction: 3-Methylisoquinoline-6-methanol
Substitution: Various substituted isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
3-Methylisoquinoline-6-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methylisoquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . For example, it has been shown to interact with DNA through intercalation, which can lead to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer drug development.
Vergleich Mit ähnlichen Verbindungen
- 3-Methylisoquinoline
- 6-Methylisoquinoline
- 3-Methylquinoline
- 6-Methylquinoline
Comparison: 3-Methylisoquinoline-6-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs . For instance, while 3-Methylisoquinoline and 6-Methylisoquinoline primarily undergo substitution reactions, this compound can also undergo oxidation and reduction reactions . This versatility makes it a valuable compound in synthetic chemistry and drug development.
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
3-methylisoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-4-11-5-9(7-13)2-3-10(11)6-12-8/h2-7H,1H3 |
InChI-Schlüssel |
XWOIPZXQGRBYCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC(=C2)C=O)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


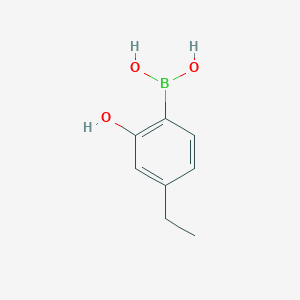
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
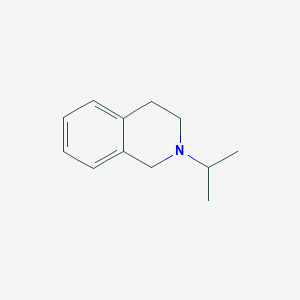
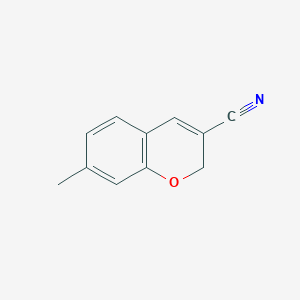


![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
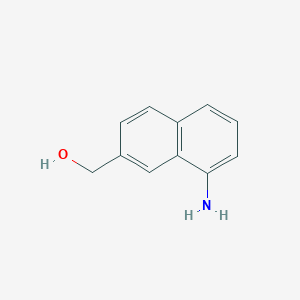
![1,2,3,4-Tetrahydrocyclopenta[b]indol-8-amine](/img/structure/B11916268.png)

![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)
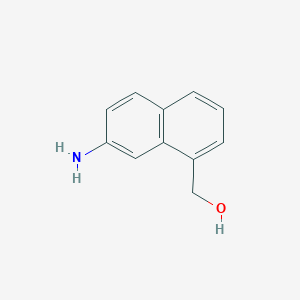
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)
